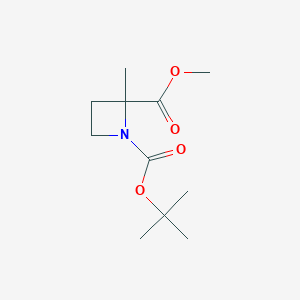

1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 2-methylazetidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-6-11(12,4)8(13)15-5/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPBYQSHKGEXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Data for 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights into the structural elucidation of this chiral azetidine derivative. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by data from closely related analogues found in peer-reviewed literature.

Introduction

This compound is a substituted azetidine, a class of saturated four-membered nitrogen-containing heterocycles. The azetidine ring system is a valuable scaffold in medicinal chemistry, often used to introduce conformational rigidity and improve the metabolic stability and binding affinity of drug candidates.[1][2] The subject of this guide possesses a chiral center at the 2-position of the azetidine ring, making stereochemical characterization a critical aspect of its analysis. This guide will cover the core spectroscopic techniques used for the structural and stereochemical elucidation of such molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Structure and Key Features

The structure of this compound (C₁₀H₁₇NO₄, Molecular Weight: 215.25 g/mol ) contains several key features that will give rise to characteristic spectroscopic signals:[1][2][3][4]

-

Azetidine Ring: A four-membered ring consisting of one nitrogen and three carbon atoms. The protons on this ring will exhibit specific chemical shifts and coupling patterns in the ¹H NMR spectrum.

-

Tert-butoxycarbonyl (Boc) Protecting Group: This bulky group is attached to the azetidine nitrogen. The nine equivalent protons of the tert-butyl group will produce a strong singlet in the ¹H NMR spectrum.

-

Methyl Ester Group: Attached to the C2-carboxyl group, the three protons of this methyl group will also appear as a singlet in the ¹H NMR spectrum.

-

Methyl Group at C2: A methyl group directly attached to the chiral center (C2) of the azetidine ring. This will also present as a singlet in the ¹H NMR spectrum.

-

Chiral Center: The C2 carbon is a stereocenter, which can lead to magnetic non-equivalence of adjacent protons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Anticipated ¹H NMR Spectrum:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 1.4 - 1.5 | s | 9H | -(CH₃)₃ (Boc group) |

| ~ 1.6 - 1.7 | s | 3H | -CH₃ (at C2) |

| ~ 2.0 - 2.4 | m | 2H | -CH₂- (azetidine ring, C3) |

| ~ 3.7 - 3.8 | s | 3H | -OCH₃ (methyl ester) |

| ~ 3.9 - 4.2 | m | 2H | -CH₂-N- (azetidine ring, C4) |

Interpretation and Rationale:

The ¹H NMR spectrum is expected to show distinct signals for each proton environment. The large singlet at ~1.4-1.5 ppm is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group. The methyl ester protons are expected to appear as a singlet around 3.7-3.8 ppm. The methyl group at the C2 position will also be a singlet, likely in the range of 1.6-1.7 ppm. The azetidine ring protons at C3 and C4 will appear as multiplets due to geminal and vicinal coupling. The diastereotopic nature of the C3 protons, adjacent to the chiral C2 center, may lead to a more complex multiplet. The C4 protons, being adjacent to the nitrogen atom, will be deshielded and appear further downfield.

For comparison, the structurally related compound tert-Butyl-2-(methyl)-2-(o-tolyl)azetidine-1-carboxylate shows a broad singlet for the Boc group at 1.49 ppm and a singlet for the C2-methyl group at 1.76-1.84 ppm in CDCl₃.[5]

¹³C NMR Spectroscopy

Anticipated ¹³C NMR Spectrum:

| Chemical Shift (δ) ppm | Assignment |

| ~ 23 - 26 | -CH₃ (at C2) |

| ~ 28.0 - 28.5 | -C(CH₃)₃ (Boc group) |

| ~ 30 - 35 | -CH₂- (azetidine ring, C3) |

| ~ 48 - 52 | -CH₂-N- (azetidine ring, C4) |

| ~ 52 - 54 | -OCH₃ (methyl ester) |

| ~ 60 - 65 | C2 (quaternary, chiral center) |

| ~ 79 - 81 | -C(CH₃)₃ (Boc group, quaternary) |

| ~ 155 - 157 | C=O (Boc group) |

| ~ 172 - 175 | C=O (methyl ester) |

Interpretation and Rationale:

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The tert-butyl methyl carbons will appear around 28 ppm, while the quaternary carbon of this group will be further downfield at approximately 80 ppm. The methyl ester carbon will be in the 52-54 ppm range. The azetidine ring carbons will have characteristic shifts, with the C4 carbon adjacent to the nitrogen appearing in the 48-52 ppm range. The two carbonyl carbons of the Boc and ester groups will be the most deshielded, appearing at ~156 ppm and ~173 ppm, respectively. The quaternary C2 carbon will likely be in the 60-65 ppm range. In proton-decoupled ¹³C NMR, all signals are expected to be singlets.[6]

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: Acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei. Standard pulse sequences are used.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Anticipated Mass Spectrum:

For a molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is preferable to minimize fragmentation and observe the molecular ion.[7][8]

-

[M+H]⁺: Expected at m/z 216.1230. This corresponds to the protonated molecule.

-

[M+Na]⁺: Expected at m/z 238.1049. This is a common adduct observed with ESI.

-

[M-C₄H₈]⁺ or [M-56]⁺: Loss of isobutylene from the Boc group is a very common fragmentation pathway, leading to a peak at m/z 159.

-

[M-Boc]⁺ or [M-100]⁺: Loss of the entire Boc group would result in a fragment at m/z 115.

Interpretation and Rationale:

The mass spectrum will be dominated by the protonated molecular ion ([M+H]⁺) or a sodium adduct ([M+Na]⁺) if ESI is used. The presence of these ions confirms the molecular weight of the compound.[9] Fragmentation patterns can provide structural information. The most likely fragmentation will be the loss of components of the labile Boc group.

Experimental Protocol for Mass Spectrometry (ESI-MS)

Caption: Workflow for ESI-MS data acquisition.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.

-

Infusion and Ionization: The solution is infused into the electrospray source of the mass spectrometer. A high voltage is applied to the capillary, which nebulizes the solution into a fine spray of charged droplets.

-

Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Anticipated IR Spectrum:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 2975 - 2850 | C-H stretch | Aliphatic (ring, Boc, methyls) |

| ~ 1740 - 1760 | C=O stretch | Ester |

| ~ 1690 - 1710 | C=O stretch | Urethane (Boc) |

| ~ 1365 - 1390 | C-H bend (gem-dimethyl) | Tert-butyl |

| ~ 1160 - 1250 | C-O stretch | Ester and Urethane |

Interpretation and Rationale:

The IR spectrum will be characterized by strong absorption bands for the two carbonyl groups. The ester carbonyl stretch is expected at a higher wavenumber (~1750 cm⁻¹) than the urethane carbonyl of the Boc group (~1700 cm⁻¹). The spectrum will also show characteristic C-H stretching vibrations for the aliphatic portions of the molecule below 3000 cm⁻¹. The presence of two distinct C=O stretching bands is a key diagnostic feature for this molecule. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule's overall structure.

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Caption: Workflow for ATR-FTIR data acquisition.

-

Background Spectrum: A background spectrum is recorded using the clean, empty Attenuated Total Reflectance (ATR) crystal. This accounts for any absorptions from the atmosphere (e.g., CO₂, water vapor).

-

Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal.

-

Sample Spectrum: The sample spectrum is then recorded.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final IR spectrum, which is typically displayed in terms of transmittance or absorbance versus wavenumber. The ATR crystal should be cleaned with a suitable solvent (e.g., isopropanol) after the measurement.[5]

Conclusion

The structural elucidation of this compound relies on the synergistic use of NMR, MS, and IR spectroscopy. This guide has outlined the expected spectroscopic data based on the molecule's structure and by drawing comparisons with closely related compounds. The provided experimental protocols represent standard, robust methods for acquiring high-quality data. By combining the information from these techniques, researchers can confidently confirm the structure and purity of this important chiral building block.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. 1-tert-butyl 2-Methyl (2R)-azetidine-1,2-dicarboxylate [myskinrecipes.com]

- 3. (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | C10H17NO4 | CID 14821736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate | 1260593-39-2 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Previous spectra [qorganica.qui.uam.es]

- 7. bitesizebio.com [bitesizebio.com]

- 8. acdlabs.com [acdlabs.com]

- 9. PubChemLite - Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (C10H17NO4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate: A Synthetic and Spectroscopic Analysis

Introduction: The Azetidine Scaffold in Modern Chemistry

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and drug discovery.[1] Their strained ring system imparts conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. The substitution pattern on the azetidine ring allows for fine-tuning of the molecule's physicochemical properties, such as lipophilicity and metabolic stability. Specifically, 2-substituted azetidine carboxylic acid derivatives serve as valuable building blocks in the synthesis of complex bioactive molecules and peptidomimetics. The title compound, 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate, represents a chiral, non-natural amino acid derivative with a quaternary center at the 2-position, a feature that can enhance resistance to enzymatic degradation.

Proposed Synthesis and Mechanistic Rationale

A plausible synthetic route to the title compound commences with the known precursor, 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid. The final step is a standard esterification reaction.

Synthesis of 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid

The synthesis of the carboxylic acid precursor can be achieved through various methods reported for analogous structures, often involving the cyclization of a suitably functionalized acyclic precursor. One common strategy involves the intramolecular nucleophilic substitution of a γ-haloamine.[2]

Proposed Esterification to Yield the Title Compound

The final step involves the conversion of the carboxylic acid to its corresponding methyl ester. A variety of standard and mild esterification procedures can be employed.

Experimental Protocol: Proposed Methyl Esterification

Objective: To synthesize this compound from 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid.

Materials:

-

1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid

-

Methanol (anhydrous)

-

(Trimethylsilyl)diazomethane (TMS-diazomethane), 2.0 M in hexanes

-

Diethyl ether (anhydrous)

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid (1.0 eq) in a mixture of anhydrous toluene and anhydrous methanol (e.g., a 4:1 ratio).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of TMS-diazomethane: While stirring, add TMS-diazomethane (2.0 M in hexanes, 1.2 eq) dropwise to the cooled solution. A yellow color should persist, and gas evolution (nitrogen) will be observed.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Quenching: Carefully quench any excess TMS-diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.

-

Workup: Dilute the reaction mixture with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Causality Behind Experimental Choices:

-

TMS-diazomethane: This reagent is chosen for its ability to effect mild and high-yielding esterification of carboxylic acids without the need for harsh acidic or basic conditions that could potentially lead to the opening of the strained azetidine ring.

-

Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the reaction of TMS-diazomethane with water.

-

Inert Atmosphere: An inert atmosphere protects the reagents from moisture and oxygen.

-

Aqueous Workup: The aqueous workup serves to remove any remaining salts and water-soluble impurities.

Spectroscopic and Physical Properties

As direct experimental data is unavailable, the following properties are predicted based on the known data for 1-Tert-butyl 2-methyl (S)-azetidine-1,2-dicarboxylate and the expected influence of the additional methyl group at the 2-position.

Predicted Spectroscopic Data

| Property | Predicted Value/Observation | Rationale for Prediction |

| ¹H NMR | tert-butyl group: ~1.45 ppm (s, 9H)2-Methyl group: ~1.5-1.6 ppm (s, 3H)Azetidine ring protons (C3 & C4): Multiplets in the range of 2.0-4.0 ppmMethyl ester: ~3.7 ppm (s, 3H) | The chemical shifts are estimated based on the non-2-methylated analog. The 2-methyl group is expected to appear as a singlet. The C2 proton signal present in the analog will be absent. |

| ¹³C NMR | tert-butyl C(CH₃)₃: ~28 ppmtert-butyl C(CH₃)₃: ~80 ppm2-Methyl C: ~20-25 ppmAzetidine C2 (quaternary): ~60-70 ppmAzetidine C3 & C4: ~25-50 ppmMethyl ester C: ~52 ppmCarbonyl (ester): ~170-175 ppmCarbonyl (Boc): ~155 ppm | The addition of a methyl group will change the C2 carbon from a methine to a quaternary carbon, shifting its resonance. The chemical shift of a quaternary carbon is generally different from a methine carbon in a similar environment.[3] |

| Infrared (IR) | ~2975 cm⁻¹ (C-H stretch, alkane)~1745 cm⁻¹ (C=O stretch, methyl ester)~1700 cm⁻¹ (C=O stretch, Boc carbamate) | The IR spectrum is dominated by the strong carbonyl stretches of the two ester/carbamate functional groups. These values are consistent with those observed for the non-2-methylated analog. |

| Mass Spec (MS) | Predicted [M+H]⁺ = 230.1392 | Calculated for C₁₁H₁₉NO₄. |

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). |

Chemical Reactivity and Applications

The chemical reactivity of this compound is dictated by its key functional groups: the Boc-protected amine, the methyl ester, and the strained azetidine ring.

-

Deprotection: The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the secondary amine. This allows for further functionalization at the nitrogen atom.

-

Ester Hydrolysis: The methyl ester can be saponified using a base such as lithium hydroxide to yield the corresponding carboxylic acid. This allows for amide bond formation or other carboxylate chemistries.

-

Ring Opening: While generally stable, the strained azetidine ring can undergo nucleophilic ring-opening reactions under certain conditions, particularly after activation of the nitrogen atom.

The title compound is a valuable building block for the synthesis of novel pharmaceutical agents and complex organic molecules. The presence of the quaternary stereocenter at the 2-position makes it an attractive scaffold for creating conformationally constrained peptides and peptidomimetics with potentially enhanced biological activity and metabolic stability.

Visualizing the Molecular Structure and Synthetic Workflow

Molecular Structure

Caption: Molecular structure of the title compound.

Synthetic Workflow

Caption: Proposed synthetic workflow for the title compound.

Conclusion

This compound is a structurally interesting and synthetically accessible building block. While direct experimental characterization is pending in the scientific literature, its properties can be reliably predicted through expert analysis of its precursors and analogs. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this compound in the development of novel molecules with potential applications in medicinal chemistry and beyond. The proposed synthetic protocol offers a mild and efficient route, and the predicted spectroscopic data will be invaluable for the characterization of the final product.

References

1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate mechanism of formation

An In-depth Technical Guide to the Formation of 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are crucial structural motifs in medicinal chemistry and drug development.[1][2] Their strained ring system imparts unique conformational constraints and metabolic stability, making them valuable as building blocks for novel therapeutics.[3] Specifically, substituted azetidine-1,2-dicarboxylates serve as versatile intermediates for the synthesis of complex bioactive molecules. This guide provides a detailed examination of a plausible mechanism for the formation of this compound, a compound with a quaternary stereocenter at the C2 position. The synthesis of such sterically hindered structures presents unique challenges, and understanding the underlying reaction mechanisms is paramount for successful and efficient synthesis.

This document will delve into a proposed synthetic route, focusing on the key mechanistic steps, experimental considerations, and the logic behind the chosen methodologies. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a two-step process starting from a readily available precursor, (S)-azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester. The key transformation is the introduction of a methyl group at the C2 position, which already bears a methyl ester. This is achieved through an α-alkylation reaction, a powerful tool for forming carbon-carbon bonds.

The proposed overall reaction is as follows:

References

The Azetidine Core Reimagined: A Technical Guide to 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate and its Role in Advanced Drug Discovery

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its unique conformational constraints and its ability to impart favorable physicochemical properties to drug candidates.[1][2] This guide delves into the technical nuances of a specialized derivative, 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate , a compound poised as a valuable building block for novel therapeutics. While direct literature on this specific molecule is sparse, this paper will provide a comprehensive overview based on established principles of azetidine chemistry, synthesis of analogous 2,2-disubstituted systems, and the broader applications of this compound class in drug development. We will explore synthetic strategies, predicted properties, and potential therapeutic applications, offering a forward-looking perspective for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Azetidine Moiety

The azetidine ring is increasingly recognized as a "privileged" scaffold in modern drug design.[1] Its inherent ring strain and distinct three-dimensional geometry provide a unique blend of structural rigidity and metabolic stability.[3] This constrained nature allows for precise control over the spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Unlike more flexible aliphatic chains, the azetidine core can orient functional groups in well-defined vectors, a critical aspect in optimizing ligand-receptor interactions. Furthermore, the presence of the nitrogen atom offers a site for polar interactions and a handle for further chemical modification.

The subject of this guide, This compound , introduces a quaternary center at the 2-position of the azetidine ring. This structural feature is of particular interest as it offers a scaffold with a gem-disubstituted carbon atom, a motif that can enhance metabolic stability by blocking potential sites of enzymatic oxidation. The tert-butyl ester and methyl ester groups provide orthogonal protecting groups, allowing for selective deprotection and subsequent functionalization, a key advantage in multi-step synthetic campaigns.

Physicochemical and Spectroscopic Profile (Predicted)

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₉NO₄ | Based on structural components. |

| Molecular Weight | 229.27 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for N-Boc protected amino acid esters. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, MeOH). Insoluble in water. | The presence of the tert-butyl and methyl esters, along with the carbon framework, imparts significant non-polar character. |

| Stability | Stable under standard laboratory conditions. Sensitive to strong acids (cleavage of the Boc group) and strong bases (hydrolysis of the esters). | The tert-butoxycarbonyl (Boc) group is notoriously acid-labile, providing a convenient method for deprotection.[5] |

| Storage | Recommended to be stored at 2-8°C under an inert atmosphere to prevent degradation. | Standard procedure for reactive intermediates and building blocks. |

Predicted Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): We would anticipate characteristic signals for the tert-butyl group (singlet, ~1.5 ppm, 9H), the methyl ester (singlet, ~3.7 ppm, 3H), the methyl group at C2 (singlet, ~1.6 ppm, 3H), and the diastereotopic protons of the azetidine ring (multiplets, ~2.0-4.0 ppm, 4H).

-

¹³C NMR (CDCl₃, 100 MHz): Key signals would include the carbonyl carbons of the Boc group and the methyl ester (~155-175 ppm), the quaternary carbon of the Boc group (~80 ppm), the C2 quaternary carbon of the azetidine ring, and the carbons of the methyl and tert-butyl groups.

-

IR (neat): Strong carbonyl stretching frequencies for the carbamate and ester groups would be expected around 1700-1750 cm⁻¹.

-

Mass Spectrometry (ESI+): The protonated molecule [M+H]⁺ would be observed at m/z 230.1, with a prominent fragment corresponding to the loss of the tert-butyl group or isobutylene [M-56+H]⁺.

Synthetic Strategies for 2,2-Disubstituted Azetidines

The construction of the strained four-membered azetidine ring, particularly with a quaternary center at the 2-position, presents a significant synthetic challenge. However, several methodologies can be envisioned for the synthesis of This compound .

Cyclization of Functionalized Acyclic Precursors

A common and effective strategy for forming azetidine rings is through the intramolecular cyclization of a suitably functionalized acyclic precursor.[6] For the target molecule, this would likely involve a derivative of 4-amino-2-methyl-2-butanoic acid.

Caption: Proposed synthetic workflow for the target molecule via intramolecular cyclization.

Experimental Protocol (Conceptual):

-

Michael Addition: A methyl 2-methylpropenoate is subjected to a Michael addition with nitromethane in the presence of a suitable base (e.g., DBU) to yield methyl 2-methyl-4-nitrobutanoate.

-

Nitro Reduction: The nitro group is reduced to a primary amine, for example, through catalytic hydrogenation (H₂, Pd/C) or using a reducing agent like iron in acetic acid. This provides methyl 4-amino-2-methylbutanoate.

-

N-Protection: The primary amine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to give methyl 4-((tert-butoxycarbonyl)amino)-2-methylbutanoate.

-

Hydrolysis and Halogenation: The methyl ester is selectively hydrolyzed to the corresponding carboxylic acid. The subsequent conversion of the resulting primary alcohol (after reduction of the carboxylic acid) to a leaving group (e.g., a tosylate or a halide) sets the stage for cyclization. Alternatively, direct conversion of the amino acid to an amino alcohol followed by activation of the alcohol is a viable route.

-

Cyclization: Treatment of the activated precursor with a non-nucleophilic base (e.g., NaH or LiHMDS) induces an intramolecular Sₙ2 reaction to form the azetidine ring, yielding the target compound.

Causality in Experimental Choices: The choice of a nitroalkane in the Michael addition is strategic; the nitro group is a robust electron-withdrawing group that facilitates the addition and can be cleanly reduced to the required amine. The Boc protecting group is ideal due to its stability under a wide range of conditions and its facile removal with mild acid, which is orthogonal to the potential saponification of the methyl ester.

[2+2] Cycloaddition Reactions

[2+2] Cycloaddition reactions between imines and alkenes are a powerful tool for the direct construction of the azetidine ring.[7] While less common for generating 2,2-disubstituted azetidines, this approach could be adapted.

Caption: A conceptual [2+2] cycloaddition pathway to the target azetidine.

This approach would involve the reaction of an N-Boc protected imine derived from methyl pyruvate with an electron-rich alkene like isobutylene, potentially under thermal or photochemical conditions. The regioselectivity and stereoselectivity of such reactions can be challenging to control and would require significant optimization.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural attributes of This compound make it a highly attractive building block for the synthesis of novel drug candidates.

-

Conformationally Constrained Amino Acid Mimics: After deprotection, the 2-methylazetidine-2-carboxylic acid core can serve as a conformationally restricted analog of natural amino acids like proline or alanine.[8] Incorporating such mimics into peptides can enhance their metabolic stability and receptor binding affinity by reducing their conformational flexibility.[4]

-

Scaffold for Novel Heterocyclic Systems: The functional handles (the Boc-protected amine and the methyl ester) allow for diverse chemical modifications. The amine can be deprotected and acylated, alkylated, or used in reductive amination reactions. The ester can be hydrolyzed to the carboxylic acid, which can then be coupled with amines to form amides or reduced to an alcohol for further elaboration. This versatility allows for the construction of a wide array of more complex molecules.

-

Improving Physicochemical Properties: The incorporation of the azetidine ring can improve key drug-like properties such as solubility and metabolic stability.[2] The compact, three-dimensional nature of the azetidine scaffold can disrupt planarity and reduce intermolecular interactions that often lead to poor solubility.

Conclusion and Future Outlook

This compound represents a promising, albeit currently underexplored, building block in the medicinal chemist's toolbox. While direct synthetic procedures and applications are yet to be widely published, this technical guide has outlined rational synthetic approaches based on well-established azetidine chemistry. The unique 2,2-disubstitution pattern offers potential advantages in terms of metabolic stability and conformational constraint. As the demand for novel chemical matter in drug discovery continues to grow, we anticipate that scaffolds such as this will play an increasingly important role in the development of the next generation of therapeutics. Further research into the efficient synthesis and diverse applications of this and related 2,2-disubstituted azetidines is highly warranted and is expected to yield exciting new discoveries in the field of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. 107020-12-2|(S)-1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate|BLD Pharm [bldpharm.com]

- 4. (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | C10H17NO4 | CID 14821736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Boc-Azetidine-2-carboxylic acid | 159749-28-7 [sigmaaldrich.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]

Stereochemistry of 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate

An In-depth Technical Guide to the

Abstract

The azetidine scaffold is a privileged structure in modern medicinal chemistry, prized for the unique three-dimensional vectoral projection of its substituents and its ability to impart metabolic stability.[1] The introduction of a quaternary stereocenter, as found in 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate, presents a formidable synthetic and analytical challenge. The rigid, strained four-membered ring amplifies the steric and electronic consequences of this substitution pattern, making precise stereocontrol and unambiguous characterization paramount for its application in drug discovery and asymmetric synthesis.[2][3] This technical guide provides a comprehensive overview of the synthetic strategies to control the stereochemistry of this molecule and the analytical methodologies required for its rigorous characterization. We synthesize field-proven insights with established chemical principles to offer a practical framework for researchers working with this and related chiral azetidine derivatives.

Introduction: The Significance of the C2-Quaternary Azetidine Core

The molecule this compound possesses a single stereocenter at the C2 position of the azetidine ring. This carbon is quaternary, meaning it is bonded to four non-hydrogen atoms: the ring nitrogen (N1), the ring carbon (C3), the methyl group, and the methyl carboxylate group. The absolute configuration at this center can be designated as either (R) or (S).

The conformational rigidity of the azetidine ring means that the spatial orientation of the substituents at C2 is well-defined, which is a highly desirable trait for designing molecules that interact with specific biological targets like enzymes or receptors.[2] However, the creation of such a sterically congested quaternary center, particularly on a strained ring, is non-trivial.[4] Furthermore, once synthesized, separating and confirming the absolute stereochemistry of the resulting enantiomers requires specialized analytical techniques. This guide will address both the synthesis and the analysis of this challenging molecular architecture.

Caption: The (S) and (R) enantiomers of the target molecule.

Strategies for Stereocontrol in Synthesis

Achieving an enantiomerically pure sample of this compound typically involves one of two major strategies: direct asymmetric synthesis to build the desired enantiomer selectively, or the synthesis of a racemic mixture followed by chiral resolution.

Asymmetric Synthesis via Diastereoselective Alkylation

A powerful method for establishing the C2-quaternary center is the α-alkylation of a precursor N-protected azetidine-2-carboxylate.[1][5] This approach leverages a chiral auxiliary to direct the incoming electrophile (in this case, a methylating agent) to one face of the molecule.

A plausible synthetic route starts from an enantiopure chiral amine, such as (S)-1-phenylethylamine, which serves as a temporary chiral director.[1][6] The azetidine ring is first constructed, and then the α-proton at the C2 position is removed with a strong base like lithium diisopropylamide (LDA) to form a planar enolate. The bulky chiral auxiliary on the nitrogen atom sterically blocks one face of the enolate, forcing the methylating agent (e.g., methyl iodide) to attack from the less hindered face. This establishes the C2 stereocenter with a high degree of diastereoselectivity. Subsequent removal of the chiral auxiliary and protection of the nitrogen with a Boc group (Di-tert-butyl dicarbonate) would yield the target molecule.

Recent advances have also utilized N-borane complexes of azetidine-2-carboxylates to achieve high diastereoselectivity in α-alkylation reactions, providing a robust alternative to traditional chiral auxiliaries.[1][5]

Chiral Resolution of Racemic Material

If an asymmetric synthesis is not feasible, a racemic mixture can be prepared and then separated into its constituent enantiomers.

This classical technique is effective for resolving chiral carboxylic acids or amines.[7] In this case, the racemic precursor, N-Boc-2-methylazetidine-2-carboxylic acid (obtained by selective hydrolysis of the methyl ester), would be reacted with an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine or brucine). This reaction forms two diastereomeric salts: [(R)-acid · (R)-base] and [(S)-acid · (R)-base].

These diastereomers have different physical properties, most notably solubility.[8] Through careful selection of a solvent and controlled crystallization, one diastereomeric salt will preferentially precipitate from the solution. The salt is then isolated by filtration, and the chiral base is removed by acid-base extraction to liberate the enantiomerically enriched azetidine carboxylic acid. Esterification with diazomethane or methyl iodide would then yield the final target.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

A more direct and often more efficient method is preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[9] The racemic final product is repeatedly injected onto a large-diameter chiral column. The two enantiomers interact differently with the chiral environment of the CSP, causing them to travel through the column at different rates and elute at different times. The separated fractions for each enantiomer are collected, and the solvent is removed to yield the pure, isolated enantiomers.

Analytical Protocols for Stereochemical Characterization

Unambiguous determination of enantiomeric purity (e.g., enantiomeric excess, ee) and absolute configuration is critical.

Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC

Chiral HPLC is the gold standard for determining the enantiomeric purity of a sample. The method separates the enantiomers, and the ratio of their peak areas in the chromatogram corresponds to their ratio in the sample.

Step-by-Step Methodology:

-

Column Selection: Choose a polysaccharide-based chiral stationary phase. Columns such as Daicel Chiralpak® IA, IB, or IC are excellent starting points for this class of compounds.[9]

-

Mobile Phase Screening: Prepare a stock solution of the racemic compound (~1 mg/mL) in a suitable solvent (e.g., ethanol or isopropanol). Screen different mobile phases, typically mixtures of hexane or heptane with an alcohol modifier like isopropanol or ethanol. Start with a 90:10 hexane:isopropanol mixture and gradually increase the polarity.

-

Sample Preparation: For analysis, prepare a dilute sample (0.1-0.2 mg/mL) in the mobile phase to ensure good peak shape.

-

Instrumentation Setup:

-

HPLC System: Standard HPLC with a UV detector.

-

Wavelength: Set the detector to a wavelength where the compound absorbs (e.g., 210-220 nm for the ester carbonyl).

-

Flow Rate: A typical analytical flow rate is 0.5 - 1.0 mL/min.

-

Column Temperature: Maintain at a constant temperature (e.g., 25 °C) for reproducibility.

-

-

Analysis: Inject a small volume (5-10 µL) of the racemic standard to determine the retention times of both enantiomers. Subsequently, inject the test sample under the same conditions.

-

Data Interpretation: Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Data Presentation: Example HPLC Results

| Parameter | Value |

| Column | Chiralpak® IA (4.6 x 250 mm, 5 µm) |

| Mobile Phase | 95:5 Heptane:Isopropanol |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 215 nm |

| Retention Time (Enantiomer 1) | 8.3 min |

| Retention Time (Enantiomer 2) | 9.7 min |

| Resolution (Rs) | > 2.0 |

Protocol: Stereochemical Assignment by NMR Spectroscopy

While HPLC can determine enantiomeric purity, it cannot assign the absolute configuration (i.e., which peak is R and which is S) without an authentic standard. NMR spectroscopy, through the use of chiral derivatizing agents (CDAs), can help in this assignment. By converting the enantiomers into diastereomers, their NMR signals, which are identical for enantiomers, become distinct.[10]

A common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). This requires a handle on the molecule for attachment, such as a hydroxyl or amine group. For the title compound, one would first need to reduce the methyl ester to a primary alcohol.

Step-by-Step Methodology (for the corresponding alcohol):

-

Synthesis of Precursor: Reduce the methyl ester of the enantiomerically enriched azetidine derivative to the corresponding primary alcohol using a mild reducing agent like LiBH₄.

-

Derivatization: React the resulting alcohol with both (R)- and (S)-Mosher's acid chloride separately in the presence of a non-nucleophilic base (e.g., pyridine). This creates two diastereomeric Mosher's esters.

-

NMR Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra for both diastereomeric esters.

-

Spectral Analysis: Compare the spectra. The chemical shifts of the protons (or fluorine atoms) near the newly formed stereocenter will differ between the two diastereomers. By analyzing the differences in chemical shifts (Δδ = δS - δR), and applying Mosher's empirical model, one can deduce the absolute configuration of the original alcohol.

Caption: Logic for assigning absolute configuration using Mosher's acid analysis.

The definitive, unambiguous method for determining absolute stereochemistry remains single-crystal X-ray crystallography, should a suitable crystal be obtained.[9]

Conclusion

The stereochemistry of this compound represents a microcosm of the challenges and opportunities in modern synthetic and analytical chemistry. The construction of its C2-quaternary stereocenter demands a sophisticated approach, whether through diastereoselective synthesis guided by chiral auxiliaries or through the efficient resolution of a racemic mixture.[1][7] The subsequent verification of its stereochemical integrity relies on a complementary set of high-precision analytical techniques, with chiral HPLC providing the benchmark for enantiomeric purity and NMR spectroscopy with chiral derivatizing agents offering a pathway to assign absolute configuration.[10][11] A mastery of these principles and protocols is essential for any researcher aiming to harness the unique potential of complex chiral azetidines in drug development and beyond.

References

- 1. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid, four-membered ring structure, combined with a quaternary center, offers a unique conformational constraint that can be exploited to enhance the pharmacological properties of bioactive molecules. This technical guide provides a comprehensive overview of a proposed synthetic route to this valuable compound, addressing the critical challenge of introducing a methyl group at the C2 position of the azetidine ring. The guide details the necessary starting materials, step-by-step protocols, and the underlying chemical principles for the synthesis of the precursor, 1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate, and its subsequent α-methylation.

Introduction

Azetidine carboxylic acids are a class of non-proteinogenic amino acids that have garnered considerable attention as proline analogues in the design of peptidomimetics and other therapeutic agents.[1][2] The conformational rigidity of the azetidine ring can impart favorable metabolic stability and binding affinity to drug candidates. The target molecule, this compound, features an additional methyl group at the 2-position, creating a stereochemically complex and sterically hindered scaffold. This unique structural motif is valuable for exploring structure-activity relationships (SAR) in drug development, potentially leading to compounds with improved potency and selectivity.

This guide presents a logical and feasible synthetic strategy, acknowledging the absence of a direct, established protocol in the current literature for this specific 2-methylated derivative. The proposed pathway is grounded in well-established organic chemistry principles and provides a solid foundation for researchers to produce this compound in a laboratory setting.

Proposed Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound can be logically divided into two key stages:

-

Stage 1: Synthesis of the Precursor, 1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate. This stage focuses on the construction of the core azetidine ring with the desired N-Boc and C2-methyl ester functionalities.

-

Stage 2: α-Methylation of the Azetidine Precursor. This crucial step involves the introduction of the methyl group at the C2 position of the azetidine ring via enolate chemistry.

Stage 1: Synthesis of 1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate

The synthesis of the non-methylated precursor is a well-documented process, typically starting from commercially available (S)-azetidine-2-carboxylic acid. The following protocol outlines the key steps of N-Boc protection and subsequent esterification.

Starting Materials and Reagents

| Starting Material/Reagent | Supplier | CAS Number |

| (S)-Azetidine-2-carboxylic acid | Sigma-Aldrich | 2133-34-8 |

| Di-tert-butyl dicarbonate (Boc₂O) | Combi-Blocks | 24424-99-5 |

| Sodium hydroxide (NaOH) | Fisher Scientific | 1310-73-2 |

| Dichloromethane (DCM) | VWR | 75-09-2 |

| Trimethylsilyldiazomethane (TMSCHN₂) | Oakwood Chemical | 18107-18-1 |

| Methanol (MeOH) | J.T.Baker | 67-56-1 |

| Diethyl ether | Macron Fine Chemicals | 60-29-7 |

Experimental Protocol

Step 1: N-Boc Protection of (S)-Azetidine-2-carboxylic acid

This reaction protects the secondary amine of the azetidine ring with a tert-butyloxycarbonyl (Boc) group, preventing unwanted side reactions in subsequent steps.

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve (S)-azetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (2.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the aqueous residue with diethyl ether to remove any unreacted Boc anhydride. Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-(S)-azetidine-2-carboxylic acid as a white solid.

Step 2: Methyl Esterification

The carboxylic acid is converted to its methyl ester using trimethylsilyldiazomethane, a safe and efficient methylating agent.

-

Reaction Setup: Dissolve the 1-Boc-(S)-azetidine-2-carboxylic acid (1.0 eq) in a 2:1 mixture of toluene and methanol at 0 °C under a nitrogen atmosphere.

-

Addition of TMSCHN₂: Slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (1.2 eq) dropwise until a persistent yellow color is observed.

-

Quenching: Quench the excess TMSCHN₂ by adding a few drops of acetic acid until the yellow color disappears.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 1-Tert-butyl 2-methyl (S)-azetidine-1,2-dicarboxylate as a colorless oil.

Workflow Diagram

References

An In-depth Technical Guide to the Reactivity of the Azetidine Ring in 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 1-tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate, a specialized azetidine derivative with significant potential in medicinal chemistry and drug discovery. Azetidines, as strained four-membered nitrogen-containing heterocycles, offer a unique combination of structural rigidity and chemical reactivity, making them valuable scaffolds for the synthesis of novel therapeutic agents.[1][2] This document delves into the nuanced reactivity of the target molecule, which is characterized by a sterically hindered quaternary center at the C2 position and the presence of two electron-withdrawing groups: a tert-butoxycarbonyl (Boc) group on the nitrogen and a methyl ester at C2. We will explore the interplay of ring strain, steric hindrance, and electronic effects that govern its susceptibility to ring-opening reactions, functionalization at various positions, and transformations of its peripheral functional groups. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique chemical properties of substituted azetidines in their synthetic endeavors.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif has emerged as a privileged structure in contemporary medicinal chemistry. Its inherent ring strain, estimated to be around 25.2 kcal/mol, renders it susceptible to a variety of chemical transformations, particularly ring-opening reactions, which provide access to a diverse array of functionalized acyclic amines.[3][4] This reactivity, coupled with the rigid, three-dimensional conformation imparted by the four-membered ring, allows for precise control over the spatial arrangement of substituents, a critical factor in optimizing ligand-receptor interactions.[1][2] Consequently, azetidine-containing compounds have been successfully incorporated into a range of marketed drugs, including the antihypertensive agent Azelnidipine and the direct thrombin inhibitor Melagatran.[1]

The subject of this guide, this compound, presents a particularly interesting case study in azetidine chemistry. The presence of a quaternary carbon at the C2 position, substituted with both a methyl and a methyl ester group, introduces significant steric hindrance that modulates the typical reactivity of the azetidine ring. Furthermore, the N-Boc protecting group plays a crucial role in directing certain reactions, such as lithiation at the α-position, a common strategy for the functionalization of saturated heterocycles.[5] Understanding the delicate balance of these factors is paramount for the strategic design of synthetic routes utilizing this and related building blocks.

Synthesis of this compound

The synthesis of the target molecule can be envisioned through a multi-step sequence starting from readily available precursors. A plausible synthetic route involves the diastereoselective α-alkylation of an N-protected azetidine-2-carboxylic acid ester, a strategy that has been successfully employed for the synthesis of 2-substituted azetidines.[6][7]

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of the target molecule.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

(S)-1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate (commercially available)[8]

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Methyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add (S)-1-tert-butyl 2-methyl azetidine-1,2-dicarboxylate (1.0 eq) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 eq) dropwise to the reaction mixture. Stir for 1 hour at -78 °C to ensure complete formation of the α-lithiated intermediate.

-

Add methyl iodide (1.2 eq) dropwise to the solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Self-Validation: The successful synthesis can be confirmed by ¹H and ¹³C NMR spectroscopy, and high-resolution mass spectrometry (HRMS) to verify the molecular weight and formula of the product.

Reactivity of the Azetidine Ring

The reactivity of this compound is dictated by a combination of factors: the inherent strain of the four-membered ring, the steric hindrance at the C2 position, and the electronic influence of the N-Boc and C2-ester substituents.

Nucleophilic Ring-Opening Reactions

Nucleophilic ring-opening is a characteristic reaction of azetidines, driven by the release of ring strain.[9] However, in the case of the title compound, the quaternary center at C2 significantly hinders direct nucleophilic attack at this position. Therefore, nucleophilic attack is more likely to occur at the less substituted C4 position.

Under acidic conditions, the azetidine nitrogen is protonated, activating the ring towards nucleophilic attack. The regioselectivity of the ring opening will be influenced by the stability of the resulting carbocationic intermediate.

Caption: Plausible pathways for acid-catalyzed ring opening.

Causality: Attack at the C4 position is sterically more accessible. While a tertiary carbocation at C2 would be electronically stabilized, its formation is sterically hindered. Therefore, the reaction is likely to proceed via an SN2-like mechanism at the C4 position.

Experimental Protocol: Acid-Catalyzed Methanolysis

-

Dissolve this compound (1.0 eq) in methanol.

-

Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, neutralize the reaction with a mild base (e.g., NaHCO₃).

-

Remove the solvent under reduced pressure and purify the resulting γ-amino ester derivative.

C-H Functionalization

The N-Boc group is known to direct lithiation to the α-position (C2).[5] However, the absence of a proton at the C2 position in the target molecule precludes this pathway. Instead, functionalization at the C4 position becomes a more viable strategy.

While direct C-H activation at C4 is challenging, strategies involving the generation of an adjacent radical or anion could be explored. Given the steric congestion around the C2 position, reactions are more likely to occur at the C3 or C4 positions.

Reactivity of the Peripheral Functional Groups

The N-Boc and methyl ester groups are not merely spectators; they can undergo a variety of transformations that further enhance the synthetic utility of the core scaffold.

Reactions of the Methyl Ester Group

The methyl ester at the C2 position can be hydrolyzed, reduced, or converted to other functional groups.

Table 1: Transformations of the C2-Methyl Ester

| Transformation | Reagents and Conditions | Product |

| Saponification | LiOH, THF/H₂O | N-Boc-2-methylazetidine-2-carboxylic acid |

| Reduction | LiAlH₄, THF, 0 °C to rt | (1-(tert-butoxycarbonyl)-2-methylazetidin-2-yl)methanol |

| Amidation | Amine, coupling agent (e.g., HATU, HOBt) | N-Boc-2-methylazetidine-2-carboxamide derivative |

Causality Behind Reagent Choice:

-

LiOH is a standard reagent for the saponification of methyl esters under mild conditions that typically do not affect the N-Boc group or the azetidine ring.[1]

-

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent necessary to reduce the relatively unreactive ester functionality to a primary alcohol.[10] Softer reducing agents like sodium borohydride are generally not effective for ester reduction.[10]

-

Peptide coupling reagents like HATU are employed for amidation to activate the carboxylic acid (formed in situ or from the saponified product) for nucleophilic attack by an amine, proceeding under mild conditions to avoid ring opening.

Deprotection of the N-Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.

Experimental Protocol: N-Boc Deprotection

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure to yield the corresponding ammonium salt.

Trustworthiness of the Protocol: This is a standard and highly reliable method for Boc deprotection. The progress of the reaction can be easily monitored by the disappearance of the starting material spot on a TLC plate. The formation of the free amine can be confirmed by a ninhydrin stain.

Summary and Outlook

This compound is a highly functionalized building block with a nuanced reactivity profile. The inherent ring strain of the azetidine core provides a driving force for ring-opening reactions, while the steric hindrance at the C2 position and the electronic effects of the N-Boc and C2-ester groups play a crucial role in directing the regioselectivity of these transformations. The peripheral functional groups offer additional handles for synthetic manipulation, allowing for the generation of a diverse library of complex molecules.

Future research in this area could explore the diastereoselective functionalization of the C3 and C4 positions, leveraging the directing effects of the existing stereocenter at C2. Furthermore, the application of this building block in the synthesis of novel peptidomimetics and other biologically active compounds holds significant promise for the advancement of drug discovery programs.

References

- 1. Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epfl.ch [epfl.ch]

- 4. researchgate.net [researchgate.net]

- 5. Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. 107020-12-2|(S)-1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate|BLD Pharm [bldpharm.com]

- 9. Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

The Strategic Incorporation of 2-Methylazetidine-1,2-dicarboxylates in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties. This technical guide provides an in-depth exploration of a specific, yet highly valuable subclass: 2-methylazetidine-1,2-dicarboxylates. These conformationally constrained amino acid analogues serve as powerful tools in drug design, offering a strategic advantage in the modulation of peptide and small molecule properties. This document will delve into the core synthetic strategies for their preparation, with a focus on stereoselective methodologies, explore their chemical and physical characteristics, and illuminate their applications as proline bioisosteres and key building blocks in the development of novel therapeutics.

Introduction: The Azetidine Advantage in Medicinal Chemistry

The azetidine ring, while synthetically challenging due to its inherent ring strain, offers a compelling proposition for drug developers.[1] Its rigid framework introduces a degree of conformational constraint that can pre-organize a molecule for optimal interaction with a biological target, often leading to enhanced potency and selectivity.[2] Furthermore, the non-planar, three-dimensional nature of the azetidine moiety can improve physicochemical properties such as solubility and metabolic stability compared to more traditional, planar aromatic rings.[1]

Among the diverse array of substituted azetidines, 2-methylazetidine-1,2-dicarboxylates stand out as particularly useful building blocks. The presence of the methyl group at the C2 position, adjacent to the carboxylate, introduces a key stereocenter that can be exploited to fine-tune molecular shape and interactions. These derivatives are often employed as constrained analogues of proline, a critical amino acid in many protein structures and peptide-based therapeutics.[2][3] By replacing proline with a 2-methylazetidine-2-carboxylic acid moiety, researchers can modulate peptide conformation, improve proteolytic stability, and ultimately enhance therapeutic efficacy.[4]

This guide will provide a comprehensive overview of the synthesis, properties, and applications of these valuable synthetic intermediates, equipping researchers with the knowledge to strategically incorporate them into their drug discovery programs.

Synthesis of 2-Methylazetidine-1,2-dicarboxylates: Mastering the Four-Membered Ring

The construction of the 2-substituted azetidine core is a non-trivial synthetic endeavor. However, several robust methods have been developed, with a particular emphasis on achieving high stereocontrol at the C2 position.

Diastereoselective α-Alkylation: A Key Strategy for Methyl Group Introduction

A powerful and frequently employed method for the synthesis of 2-methylazetidine derivatives is the diastereoselective α-alkylation of a pre-formed azetidine-2-carboxylate or a related precursor. This approach allows for the controlled installation of the methyl group at the C2 position.

One notable example involves the use of a chiral auxiliary on the nitrogen atom to direct the stereochemical outcome of the alkylation. For instance, the diastereoselective α-alkylation of an N-((S)-1-arylethyl)azetidine-2-carbonitrile has been reported.[5] While this method is performed on a nitrile, subsequent hydrolysis can yield the desired carboxylic acid. A more direct approach involves the alkylation of an N-protected azetidine-1,2-dicarboxylate.

Conceptual Workflow for Diastereoselective α-Methylation:

Figure 1: Conceptual workflow for the diastereoselective α-methylation of an N-protected azetidine-1,2-dicarboxylate.

Detailed Protocol: Diastereoselective α-Alkylation of an N-Boc-azetidine-2-carboxylate Precursor

The following protocol is adapted from a reported diastereoselective α-alkylation of a related azetidine system and illustrates the key steps.[5]

-

Enolate Formation: A solution of di-tert-butyl azetidine-1,2-dicarboxylate in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon).

-

A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: Methyl iodide (1.2 equivalents) is then added to the reaction mixture at -78 °C. The reaction is allowed to proceed at this temperature for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired di-tert-butyl 2-methylazetidine-1,2-dicarboxylate.

The diastereoselectivity of this reaction is highly dependent on the nature of the N-protecting group and the reaction conditions. The bulky tert-butoxycarbonyl (Boc) group can effectively shield one face of the enolate, leading to preferential attack of the electrophile from the less hindered face.

Alternative Synthetic Routes

While α-alkylation is a common strategy, other methods for the synthesis of 2-methylazetidine-1,2-dicarboxylates and their precursors exist. These include multi-step sequences starting from chiral building blocks. For example, enantiomerically pure (S)-2-methylazetidine has been synthesized from (R)-1,3-butanediol.[6] This amino alcohol could then be N-protected and the C2-position carboxylated to yield the target dicarboxylate.

Patents also provide a valuable source of synthetic procedures for azetidine-2-carboxylic acid and its derivatives, often detailing scalable processes.[7][8][9]

Physicochemical Properties and Characterization

The physicochemical properties of 2-methylazetidine-1,2-dicarboxylates are influenced by the nature of the ester protecting groups and the stereochemistry at the C2 position.

Spectroscopic Data

Characterization of these compounds relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Expected ¹H NMR Spectral Features for 1-tert-butyl 2-methyl (2S)-2-methylazetidine-1,2-dicarboxylate:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C(CH₃)₃ (Boc) | ~1.4 | s | - |

| C2-CH₃ | ~1.5 | s | - |

| C3-H₂ | ~2.0 - 2.4 | m | - |

| C4-H₂ | ~3.8 - 4.1 | m | - |

| OCH₃ | ~3.7 | s | - |

Note: The exact chemical shifts and coupling patterns can vary depending on the solvent and the specific stereoisomer. The signals for the ring protons (C3-H₂ and C4-H₂) often appear as complex multiplets due to diastereotopicity and restricted bond rotation.

¹³C NMR and Mass Spectrometry:

¹³C NMR spectroscopy is crucial for confirming the carbon framework, with characteristic signals for the quaternary C2 carbon, the carbonyl carbons of the esters, and the carbons of the protecting groups. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Conformational Analysis

The azetidine ring in these compounds adopts a puckered conformation to relieve ring strain. The presence of the C2-methyl group and the bulky N-Boc group significantly influences the conformational preference of the ring and the orientation of the substituents. Computational studies and NMR analysis, including Nuclear Overhauser Effect (NOE) experiments, can provide valuable insights into the predominant solution-state conformation.[2] This conformational rigidity is a key attribute that makes these molecules effective as proline mimetics in peptide and peptidomimetic design.

Applications in Drug Discovery and Development

The unique structural features of 2-methylazetidine-1,2-dicarboxylates make them highly valuable building blocks in medicinal chemistry.

Constrained Proline Analogues in Peptidomimetics

Proline and its derivatives play a critical role in defining the secondary structure of peptides, often inducing β-turns.[10] However, peptides containing proline can be susceptible to enzymatic degradation. 2-Alkyl-azetidine-2-carboxylic acid residues, including the 2-methyl derivative, serve as effective proline bioisosteres that can induce reverse turns, particularly γ-turns, in peptide chains.[2]

The incorporation of these constrained analogues can lead to:

-

Enhanced Proteolytic Stability: The non-natural amino acid structure can hinder recognition by proteases.

-

Improved Receptor Binding: The pre-organized conformation can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity.

-

Modulation of Pharmacokinetic Properties: The introduction of the azetidine ring can alter the lipophilicity and polarity of a peptide, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.

Illustrative Application in Peptide Design:

Figure 2: The strategic replacement of proline with a 2-methylazetidine-2-carboxylic acid analogue to enhance peptide properties.

Scaffolds for Small Molecule Drug Design

Beyond their use in peptidomimetics, 2-methylazetidine-1,2-dicarboxylates are versatile scaffolds for the synthesis of novel small molecule therapeutics. The two carboxylate groups offer orthogonal handles for further functionalization, allowing for the construction of diverse molecular architectures. The defined stereochemistry at the C2 position can be crucial for establishing specific interactions within a binding pocket.

While specific examples of marketed drugs containing this exact moiety are not prevalent, the broader class of substituted azetidines is well-represented in drug discovery pipelines and approved medicines, highlighting the therapeutic potential of this scaffold.[1]

Conclusion and Future Perspectives

2-Methylazetidine-1,2-dicarboxylates represent a powerful class of building blocks for medicinal chemists. Their synthesis, while requiring careful control of stereochemistry, is achievable through established methodologies such as diastereoselective α-alkylation. The conformational constraints imposed by the four-membered ring, coupled with the stereogenic center at the C2 position, provide a unique tool for modulating the properties of peptides and small molecules.

As the demand for therapeutics with improved potency, selectivity, and pharmacokinetic profiles continues to grow, the strategic application of conformationally constrained scaffolds like 2-methylazetidine-1,2-dicarboxylates will undoubtedly play an increasingly important role in the future of drug discovery. Further research into novel and more efficient synthetic routes, as well as a deeper exploration of their biological activities, will continue to expand the utility of these valuable chemical entities.

References

- 1. Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Protocol for the synthesis of 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate

Application Note & Protocol

Topic: Protocol for the Synthesis of 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and drug discovery.[1][2] Their strained ring system imparts unique conformational constraints, making them valuable as building blocks for creating novel chemical entities with diverse biological activities.[3][4] Specifically, substituted azetidine-2-carboxylic acid derivatives serve as constrained analogs of natural amino acids, such as proline, and are incorporated into peptides and other bioactive molecules to enhance potency, selectivity, and metabolic stability.[5][6]

The target molecule, this compound, is a diester derivative of 2-methyl-azetidine-2-carboxylic acid. The presence of a gem-dimethyl group at the C2 position, along with the N-Boc and methyl ester functionalities, makes it a versatile building block for further chemical elaboration in pharmaceutical research and development.[7] This document provides a detailed, research-grade protocol for the multi-step synthesis of this compound, starting from commercially available N-Boc-L-azetidine-2-carboxylic acid. The synthetic strategy involves the esterification of the carboxylic acid, followed by the crucial α-methylation of the azetidine ring.

Synthetic Strategy Overview

The synthesis of this compound is approached in a two-step sequence starting from N-Boc-L-azetidine-2-carboxylic acid.

-

Esterification: The carboxylic acid group of the starting material is converted to its corresponding methyl ester. This is a standard transformation in amino acid chemistry, often accomplished using reagents like trimethylsilyldiazomethane or methanol with a catalyst.[8]

-